4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide
Overview
Description
4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group, an ethylphenyl group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable halogenating agent, such as thionyl chloride, to form benzyl chloride. The benzyl chloride is then reacted with a phenol derivative to form the benzyloxy intermediate.
Introduction of the Methoxy Group: The next step involves the introduction of the methoxy group. This can be achieved by reacting the benzyloxy intermediate with a methoxy-substituted benzoyl chloride in the presence of a base, such as pyridine, to form the methoxy-substituted benzamide.
Formation of the Final Compound: The final step involves the introduction of the ethylphenyl group. This can be achieved by reacting the methoxy-substituted benzamide with an ethylphenylamine derivative in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core are replaced with other groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride, nucleophiles such as amines or alcohols, and bases such as pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced derivatives of the benzamide core.
Substitution: Substituted derivatives with different functional groups on the benzamide core.
Scientific Research Applications
4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(benzyloxy)-N-(2-ethylphenyl)-3-methoxybenzamide can be compared with other similar compounds, such as:
4-(benzyloxy)-N-(2-methylphenyl)-3-methoxybenzamide: Similar structure but with a methyl group instead of an ethyl group.
4-(benzyloxy)-N-(2-ethylphenyl)-3-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-(benzyloxy)-N-(2-ethylphenyl)-3-chlorobenzamide: Similar structure but with a chloro group instead of a methoxy group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-methoxy-4-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-3-18-11-7-8-12-20(18)24-23(25)19-13-14-21(22(15-19)26-2)27-16-17-9-5-4-6-10-17/h4-15H,3,16H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINXMDGOWSHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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